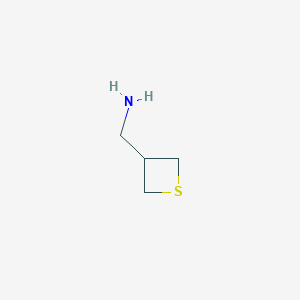

Thietan-3-ylmethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thietan-3-ylmethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of thietane, a heterocyclic compound containing a four-membered ring with one sulfur atom and three carbon atoms. The presence of the amine group attached to the thietane ring enhances its reactivity and potential for various chemical transformations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thietan-3-ylmethanamine can be synthesized through several methods. One common synthetic route involves the reduction of thietane-3-carbonitrile using lithium aluminium hydride in diethyl ether. The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with water and sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

Thietan-3-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the amine group or the thietane ring.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Drug Development:

Thietan-3-ylmethanamine and its derivatives have been investigated as potential drug candidates. Research indicates that compounds containing thietan moieties can act as bioisosteres of carboxylic acids, which are crucial in drug design due to their ability to mimic the biological activity of natural products while enhancing pharmacokinetic properties .

2. Anticancer Activity:

Studies have shown that thietan derivatives exhibit significant anticancer properties by targeting microtubules, which are essential for cell division. These compounds interfere with the dynamic equilibrium of microtubules, leading to apoptosis in cancer cells . For instance, thietan-based compounds have been evaluated for their effectiveness against multi-drug resistant cancer cell lines, demonstrating promising results in preclinical trials .

3. Neurological Disorders:

this compound has also been explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that certain thietan derivatives can stabilize microtubules and exhibit multitargeted activity that may protect against neurodegeneration . This opens avenues for developing novel therapeutics aimed at improving cognitive function and slowing disease progression.

Agricultural Science

1. Insecticidal Properties:

Thietan derivatives have been identified as having insecticidal activity. A patent describes methods for preparing thietan-based compounds that are effective against various agricultural pests, including insects and nematodes . The ability of these compounds to disrupt pest physiology makes them valuable in developing sustainable agricultural practices.

2. Herbicide Development:

Research into this compound has also led to the exploration of its use as a herbicide. The structural characteristics of thietan compounds allow them to interact with specific biological pathways in plants, potentially leading to the development of new herbicides with reduced environmental impact compared to traditional chemicals .

Materials Science

1. Polymer Chemistry:

this compound has applications in polymer synthesis due to its ability to participate in various chemical reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

2. Nanomaterials:

The unique properties of thietan-based compounds enable their use in creating nanomaterials with specific functionalities. Research is ongoing into how these materials can be utilized in electronics and photonics, where their distinctive electronic properties could lead to innovative applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mécanisme D'action

The mechanism of action of thietan-3-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring can participate in redox reactions, further modulating the compound’s activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiirane: A three-membered sulfur-containing ring, similar in reactivity due to ring strain.

Thietane: The parent compound of thietan-3-ylmethanamine, lacking the amine group.

Methenamine: A heterocyclic compound with a cage-like structure, used as a urinary antiseptic.

Activité Biologique

Thietan-3-ylmethanamine, a compound characterized by its thietan ring structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a five-membered ring containing one sulfur atom, which contributes to its unique chemical properties. The amine group in this compound allows for the formation of hydrogen bonds and ionic interactions with biological molecules, influencing their functions. The sulfur atom's ability to participate in redox reactions further modulates the compound's biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets, potentially influencing protein structure and function.

- Ionic Interactions : These interactions may enhance binding affinity to target molecules, increasing efficacy.

- Redox Reactions : The sulfur atom can undergo oxidation or reduction, which may alter the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Studies indicate that compounds with similar thietane structures exhibit activity against various bacterial strains, including Staphylococcus aureus and Bacillus cereus. The thietane ring may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound derivatives. Some derivatives demonstrated low cytotoxicity in human liver cell lines while exhibiting significant antiaggregatory and anticoagulant activities. This suggests a potential therapeutic application in treating thromboembolic disorders .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how structural modifications influence the biological activity of this compound. Key findings include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thietan-2-ylmethanamine | Similar thietan ring structure | Varies based on amine position |

| Thietan-4-ylmethanamine | Variation in ring position | Altered reactivity profiles |

| 2-Aminothiazole | Contains sulfur and nitrogen | Antimicrobial properties |

| 2-Mercaptoethylamine | Free thiol group | Highly reactive, used in various studies |

These comparisons highlight how slight modifications to the thietan structure can lead to significant differences in biological activity, suggesting avenues for further research and development.

Case Studies

- Cancer Therapeutics : Research has indicated that compounds derived from thietan structures can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated potent antimitotic activity against multi-drug resistant cancer cell lines, suggesting potential as novel anticancer agents .

- CNS Activity : Another study focused on central nervous system (CNS)-active compounds related to thietan structures. These compounds exhibited favorable drug-like properties, including brain penetration and metabolic stability, making them candidates for treating neurodegenerative diseases .

Propriétés

IUPAC Name |

thietan-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJUAJZTROUSRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.